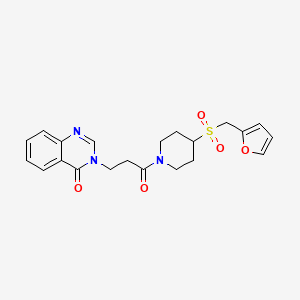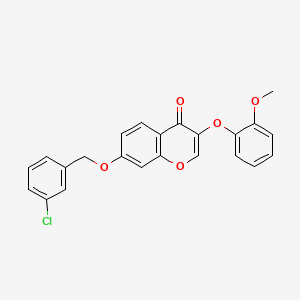![molecular formula C16H17ClN2O2S B2682871 4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline CAS No. 672951-61-0](/img/structure/B2682871.png)
4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chloro group, a sulfonyl group attached to a benzyl moiety, and a tetrahydroquinazoline core, making it a molecule of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:
Formation of the Tetrahydroquinazoline Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzylamine with aldehydes or ketones under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Sulfonyl Group: The sulfonylation step involves reacting the tetrahydroquinazoline intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine (Et₃N) or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or THF.
Substitution: Amines, thiols, under mild heating or in the presence of catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its role in drug design and development, particularly as a scaffold for creating new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The sulfonyl group can enhance binding affinity and specificity, while the chloro and tetrahydroquinazoline moieties contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-[(4-methylphenyl)sulfonyl]-quinazoline: Lacks the tetrahydro component, potentially altering its biological activity and chemical reactivity.
2-[(4-Methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline: Without the chloro group, it may exhibit different reactivity and binding properties.
4-Methyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline: Substitution of the chloro group with a methyl group can significantly change its chemical and biological behavior.
Uniqueness
4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and sulfonyl groups, along with the tetrahydroquinazoline core, makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
4-chloro-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-11-6-8-12(9-7-11)10-22(20,21)16-18-14-5-3-2-4-13(14)15(17)19-16/h6-9H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGHPEXHZSACKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
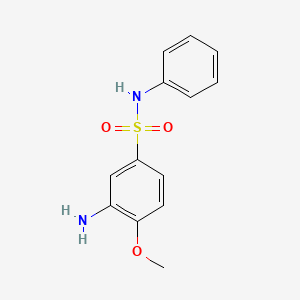
![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682791.png)
![N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2682792.png)
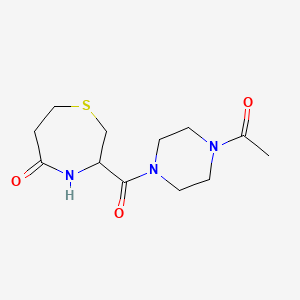
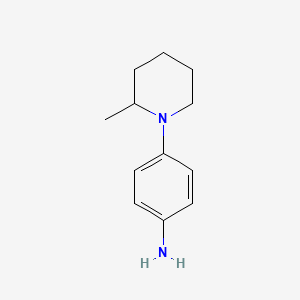
![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)
![methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2682796.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine](/img/structure/B2682797.png)
![5-(furan-2-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2682799.png)
![methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2682801.png)
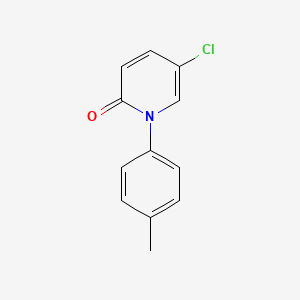
![5-[(But-2-ynoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2682803.png)
